

Synthesis of Carvacryl acetate from carvacrol protocol

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Compound of Interest

Compound Name: Carvacryl acetate

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An In-depth Technical Guide to the Synthesis of **Carvacryl Acetate** from Carvacrol

This technical guide provides a comprehensive overview of the synthesis of **carvacryl acetate**, an acetylated derivative of the natural monoterpene carvacrol. Acetylation of carvacrol is a significant chemical modification that can enhance its stability by protecting the phenolic hydroxyl group, which is susceptible to oxidation[1]. This alteration can lead to a more favorable pharmacological profile and reduced toxicity compared to the parent compound[1][2]. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and visual representations of the synthesis process.

Reaction Overview

The synthesis of **carvacryl acetate** from carvacrol is typically achieved through an esterification reaction, specifically, the acetylation of the phenolic hydroxyl group of carvacrol. This is commonly carried out using an acetylating agent such as acetic anhydride or acetyl chloride, often in the presence of a catalyst.

Data Presentation

The following tables summarize quantitative data from various synthesis protocols, providing a comparative basis for selecting an appropriate method.

Table 1: Comparison of Synthesis Protocols for **Carvacryl Acetate**

Method	Acetylating Agent	Catalyst / Base	Solvent	Temperature	Time	Yield (%)	Reference
Acid Catalysis	Acetic Anhydride	Sulfuric Acid (H ₂ SO ₄)	None (reagent as solvent)	55 °C	30 min	99.04%	[3]
Vanadyl Sulfate Catalysis	Acetic Anhydride	Vanadyl Sulfate (VO ₂ SO ₄)	Solvent-Free	Room Temp.	24 h	~75-80%	[4][5]
Base Catalysis	Acetyl Chloride	Triethylamine or NaOH	Dichloromethane, THF, etc.	~0 °C	10-20 min	~80%	[6][7]

Table 2: Physicochemical and Spectroscopic Data of **Carvacryl Acetate**

Property	Value	Reference
Chemical Formula	C ₁₂ H ₁₆ O ₂	[8][9]
Molecular Weight	192.25 g/mol	[8][9]
Appearance	Colorless or pale yellowish liquid	[10]
Boiling Point	246.5 °C (at 760 mmHg)	[8][9]
Melting Point	29-30 °C	[9][10]
Density	~0.99 g/cm ³	[9]
Refractive Index	~1.49	[9][11]
Mass Spectrum (m/z)	Molecular Ion (M ^{•+}) at 192; fragment at 177 [M-15] ⁺	[3]
¹ H NMR (CDCl ₃ , δ ppm)	Signals corresponding to methyl, isopropyl, and acetyl groups	[3]
¹³ C NMR (CDCl ₃ , δ ppm)	Signals consistent with the acetylated aromatic structure	[3][12]

Experimental Protocols

The following are detailed methodologies for the synthesis of **carvacryl acetate**.

Protocol 1: Sulfuric Acid-Catalyzed Synthesis

This protocol is an adaptation of the methodology proposed by Ahluwalia et al. for acetylation and is noted for its high yield and short reaction time[3].

Materials:

- Carvacrol (5.1 mL)
- Acetic Anhydride (10 mL)

- Concentrated Sulfuric Acid (H_2SO_4) (10 drops)
- Chloroform
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Distilled Water

Procedure:

- In a suitable reaction vessel, combine 10 mL of acetic anhydride and 5.1 mL of carvacrol[3].
- Carefully add 10 drops of concentrated sulfuric acid to the mixture while stirring[3].
- Heat the mixture in a water bath to 55 °C and maintain this temperature under constant agitation for 30 minutes[3].
- After the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of distilled water[3].
- Extract the aqueous phase three times with 50 mL of chloroform for each extraction[3].
- Collect and combine the organic phases[3].
- Dry the combined organic phase over anhydrous sodium sulfate[3].
- Concentrate the solution under reduced pressure using a rotary evaporator to yield the final product, **carvacryl acetate**[3].

Protocol 2: Vanadyl Sulfate-Catalyzed Solvent-Free Synthesis

This sustainable protocol utilizes a stoichiometric amount of acetic anhydride in solvent-free conditions, catalyzed by vanadyl sulfate[4][5]. The following procedure is adapted from a similar synthesis of thymyl acetate.

Materials:

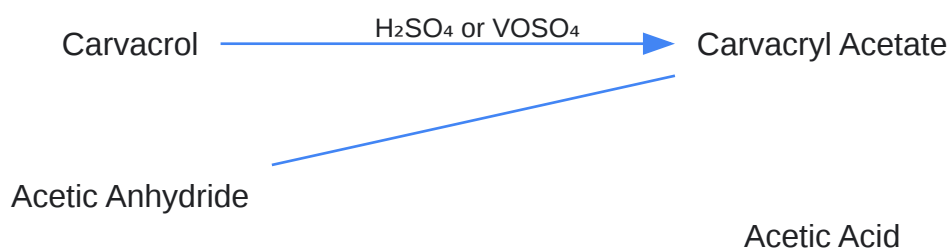
- Carvacrol (e.g., 6.7 mmol, ~1 g)
- Acetic Anhydride (stoichiometric amount or slight excess)
- Vanadyl Sulfate (VO_2SO_4) (1 mol% relative to carvacrol)
- Ethyl Acetate
- 1 M Sodium Hydroxide (NaOH) solution
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Water

Procedure:

- To a reaction flask, add carvacrol and 1 mol% of vanadyl sulfate[4][5].
- Add a stoichiometric amount of acetic anhydride to the flask[5].
- Stir the reaction mixture at room temperature for 24 hours[4][5].
- Upon completion, quench the reaction by adding water (e.g., 200 mL)[4].
- Transfer the mixture to a separatory funnel. As the product is not water-soluble, it will form a separate layer[4].
- Dilute the product with ethyl acetate (e.g., 50 mL) and extract with a 1 M NaOH solution (2 x 50 mL) to remove any unreacted carvacrol[4].
- Wash the organic phase with water[4].
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and remove the solvent under reduced pressure to obtain **carvacryl acetate** as a colorless oil[4].

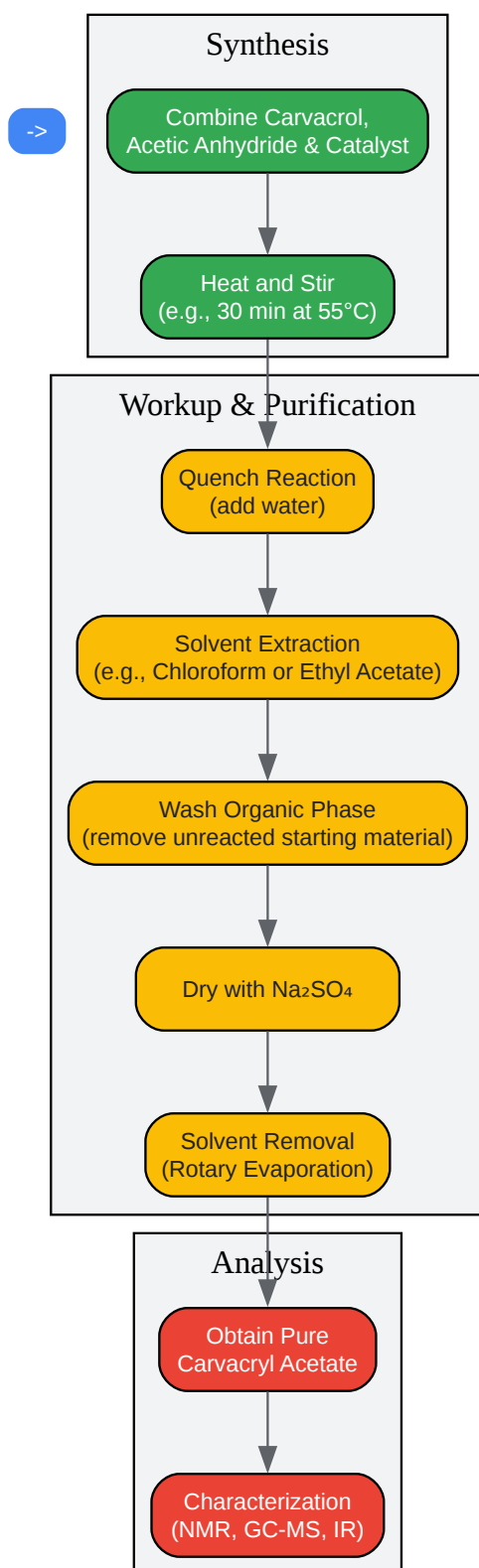
Visualizations

The following diagrams illustrate the chemical pathway and a generalized workflow for the synthesis of **carvacryl acetate**.



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Caption: Reaction scheme for the acetylation of carvacrol.



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Caption: General experimental workflow for synthesis and purification.

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